molecular formula C19H19N3 B5095477 N-(3,3-diphenylpropyl)pyrimidin-2-amine

N-(3,3-diphenylpropyl)pyrimidin-2-amine

Cat. No.: B5095477
M. Wt: 289.4 g/mol
InChI Key: XXNKQAOJOQODGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)pyrimidin-2-amine is a chemical hybrid compound incorporating two significant pharmacophoric elements: the 3,3-diphenylpropylamine backbone and a pyrimidin-2-amine head group. This structure makes it a compound of high interest in medicinal chemistry research for the development of novel therapeutic agents. The 3,3-diphenylpropylamine scaffold is a well-documented structure in pharmacology, frequently utilized in the synthesis of bifunctional molecules with documented activity in cardiovascular diseases . Numerous drugs, such as fendiline and prenylamine, are based on this core, highlighting its versatility in drug discovery . The pyrimidine ring, a fundamental building block of nucleic acids, is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates . Pyrimidine-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and effects on the central nervous system, making them a focus in anti-infective and oncological research . The specific molecular architecture of this compound, which links the diphenylpropylamine chain to the pyrimidine ring via an amine linkage, is a motif found in other biologically active compounds, suggesting its potential for interaction with various enzymatic targets . Researchers can leverage this compound as a key intermediate or precursor in synthesizing more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and target identification. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)12-15-22-19-20-13-7-14-21-19/h1-11,13-14,18H,12,15H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNKQAOJOQODGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3,3-diphenylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfonyl derivatives .

Scientific Research Applications

N-(3,3-diphenylpropyl)pyrimidin-2-amine has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as an inhibitor of protein kinases, which are important targets for cancer therapy . Additionally, it has been investigated for its antitrypanosomal and antiplasmodial activities, making it a potential candidate for the treatment of neglected tropical diseases .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with key signaling pathways involved in cell proliferation and survival. This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Neuropharmacology
Compound Name Core Structure Key Substituents Biological Target Potency (IC₅₀/EC₅₀) References
N-(3,3-Diphenylpropyl)pyrimidin-2-amine Pyrimidin-2-amine 3,3-Diphenylpropyl Dopamine Transporter (DAT) Nanomolar range
SoRI-20040 Quinazolin-4-amine 2,2-Diphenylethyl DAT (allosteric modulator) Similar to SoRI-20041
SoRI-9804 Quinazolin-4-amine Diphenylmethyl DAT (partial inhibitor) Slightly lower
N-(3-Phenylpropyl)pyridin-2-amine Pyridin-2-amine 3-Phenylpropyl Not specified (synthetic study) N/A

Key Observations :

  • Chain Length and Substitution : The 3,3-diphenylpropyl group in the target compound provides enhanced steric bulk compared to the 2,2-diphenylethyl group in SoRI-20040. This difference likely influences DAT binding kinetics and allosteric modulation efficacy .
  • Core Heterocycle: Pyrimidine (6-membered, two nitrogen atoms) vs.
Compounds with Shared 3,3-Diphenylpropyl Motifs
Compound Name Core Structure Application Synthesis Method Yield References
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide Acetamide Apoptosis inhibitor candidate Ugi reaction + cyclization 63%
β-Lactam 43 Azetidine-2-carboxamide Apoptosis inhibitor candidate Ugi reaction 21%
Lercanidipine side chain Propanol derivative Calcium channel blocker intermediate Multi-step synthesis Not specified

Key Observations :

  • Pharmacological Versatility : The 3,3-diphenylpropyl group is incorporated into diverse scaffolds (e.g., β-lactams, acetamides), demonstrating its adaptability in drug design .
  • Synthetic Challenges : Yields vary significantly (21–63%), likely due to steric hindrance during cyclization or purification steps .
Physicochemical Data
Property This compound SoRI-20040 (Quinazoline analogue) N-(3-Phenylpropyl)pyridin-2-amine
Molecular Weight (g/mol) ~375 (estimated) ~438 297.43 (from )
LogP (Predicted) ~5.2 (highly lipophilic) ~6.0 ~3.8
Purity (HPLC/LCMS) >95% (analogues in ) >95% 94% (synthetic yield)

Key Observations :

  • Lipophilicity : The 3,3-diphenylpropyl group increases LogP, enhancing blood-brain barrier penetration for CNS targets like DAT .
  • Purity : High purity (>95%) is achievable via preparative HPLC or SCX columns, critical for pharmacological studies .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3,3-diphenylpropyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent Ugi reactions , leveraging 3,3-diphenylpropylamine as a key precursor. A typical protocol involves:

  • Reactants : 3,3-diphenylpropylamine, an aldehyde (e.g., substituted benzaldehyde), an isocyanide (e.g., ethyl-2-isocyanoacetate), and a carboxylic acid (e.g., chloroacetic acid).
  • Conditions : Solvents like methanol or DCM, room temperature or mild heating (40–60°C), and 12–24 hours under inert atmosphere.
  • Optimization : Adjust stoichiometry (1:1:1:1 molar ratio) and employ column chromatography for purification (yields ~60–65%) .
  • Validation : Monitor via TLC and characterize intermediates via 1H^1H-NMR to confirm regioselectivity .

How can the structural identity of this compound be confirmed?

Use complementary analytical techniques :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts to reference data for diphenylpropyl and pyrimidine moieties. For example, aromatic protons in pyrimidine typically appear at δ 8.1–8.5 ppm .
  • X-ray Crystallography : Resolve single-crystal structures to confirm bond angles and stereochemistry, as demonstrated for analogous compounds (e.g., MAP kinase inhibitors) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ ion for C21_{21}H20_{20}N4_4: expected m/z 328.1695) .

Advanced Research Questions

What biological targets are associated with this compound, and how are binding affinities quantified?

The compound exhibits allosteric modulation of the dopamine transporter (DAT) and potential kinase inhibition:

  • DAT Modulation : Radioligand assays using [3H^3H]dopamine uptake inhibition (IC50_{50}) and competition binding with [125I^{125}I]RTI-55 to assess partial inhibition .
  • Kinase Targets : Screen against p38 MAP kinase via enzymatic assays (e.g., ADP-Glo^™) with ATP-competitive inhibitors as positive controls. Structural analogs show IC50_{50} values in the nanomolar range .
  • CRISPR-Cas9 Validation : Knockout models of target receptors (e.g., CCR5) to confirm specificity in cellular assays .

How do structural modifications of the diphenylpropyl group affect bioactivity and pharmacokinetics?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro or fluorine) on phenyl rings to enhance binding to hydrophobic pockets (e.g., DAT or kinase ATP-binding sites).
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., microsomal incubation with CYP450 isoforms). Bulky diphenyl groups improve membrane permeability but may reduce aqueous solubility .
  • In Vivo Testing : Modify the propyl linker to ethyl or butyl chains to balance CNS penetration and plasma half-life in rodent models .

What computational strategies are used to predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DAT or kinases. Align with co-crystallized structures (e.g., PDB: 4XNH for p38 MAP kinase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates robust binding) .
  • QSAR Modeling : Train models on analogs (e.g., SRI-20041) to correlate substituent electronegativity with IC50_{50} values .

How can contradictory data on the compound’s mechanism of action be resolved?

  • Orthogonal Assays : Combine radioligand binding, cellular functional assays (e.g., cAMP accumulation for GPCRs), and CRISPR-mediated target knockout to validate specificity .
  • Meta-Analysis : Cross-reference datasets from PubChem BioAssay (AID 588499) and ChEMBL to identify consensus targets .
  • Structural Biology : Resolve cryo-EM structures of ligand-target complexes to clarify allosteric vs. orthosteric binding modes .

Methodological Tables

Table 1. Key Synthetic Parameters for Ugi Reaction

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane (DCM)Maximizes purity
Temperature40°CBalances rate/side reactions
Reaction Time18 hours>90% conversion
PurificationSilica gel chromatography (EtOAc/hexane)Isomer separation
Adapted from Ugi protocols for diphenylpropylamine derivatives .

Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget (IC50_{50})Key Modification
SRI-20041 DAT (220 nM)Diphenylpropyl group
MAP kinase inhibitor p38 (15 nM)Pyridopyrazine core
JAK inhibitor JAK2 (8 nM)Cyclohexyl substituent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.